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molecular formula C11H14O4S B8503038 [7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanol

[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methanol

Cat. No. B8503038
M. Wt: 242.29 g/mol
InChI Key: UWSRZYRNBFXTMP-UHFFFAOYSA-N
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Patent
US08524766B2

Procedure details

A mixture of ethyl 7-(methylsulfonyl)chromane-2-carboxylate (0.6 g, 2.1 mmol), LiBH4 (0.18 g, 8.5 mmol) and THF (8 ml) was stirred at 0° C. for 15 min and 2 h at room temperature. HCl (10%) and EtOAc was added, the organic phase was dried (Na2SO4), filtered and concentrated to give the title compound. Yield 0.66 g. MS m/z (rel. intensity, 70 eV) 507 (20), 485 (25), 265 (23), 244 (13), 243 (M+1, bp).
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.18 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH:11]([C:15](OCC)=[O:16])[O:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[Li+].[BH4-].C1COCC1.Cl>CCOC(C)=O>[CH3:1][S:2]([C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][CH:11]([CH2:15][OH:16])[O:12]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C2CCC(OC2=C1)C(=O)OCC
Name
Quantity
0.18 g
Type
reactant
Smiles
[Li+].[BH4-]
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 15 min and 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C2CCC(OC2=C1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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